alpha-Estradiol 3-benzoate

Overview

Description

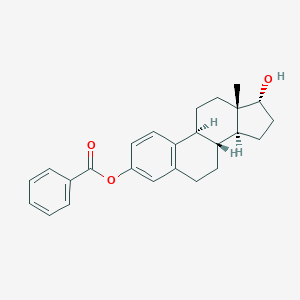

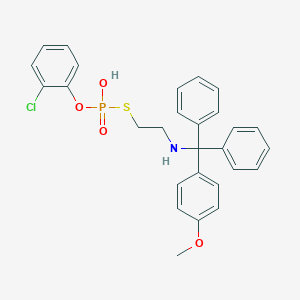

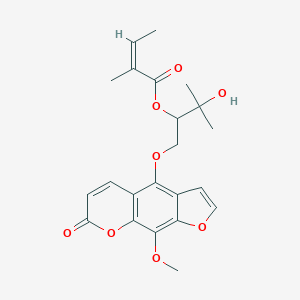

alpha-Estradiol 3-benzoate: is a synthetic estrane steroid and the C3 benzoate ester of estradiol. It is a derivative of estradiol, a naturally occurring estrogen hormone. This compound is used in hormone therapy for menopausal symptoms, low estrogen levels in women, hormone therapy for transgender women, and the treatment of gynecological disorders. It is also used in the treatment of prostate cancer in men and has applications in veterinary medicine .

Mechanism of Action

Target of Action

Alpha-Estradiol 3-Benzoate, also known as Estradiol Benzoate, is a pro-drug ester of Estradiol . Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . The primary targets of Estradiol Benzoate are the Estrogen Receptors (ER), including ERα and ERβ subtypes . These receptors are located in various tissues including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

Estradiol Benzoate enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor . When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell, and regulate gene transcription which leads to the formation of messenger RNA . This interaction triggers a series of cellular responses, including the modulation of protein synthesis and the alteration of cellular function .

Biochemical Pathways

The activation of the WNT2/β-catenin pathway and the upregulation of Frizzled 3 (FZD3) are strongly correlated to the deficiency of estrogen . The WNT signaling pathway regulates a wide range of biological phenomena in animals during development and adulthood .

Pharmacokinetics

Estradiol Benzoate is commonly synthesized as a pro-drug ester for oral or intramuscular (IM) administration . Due to its low oral bioavailability on its own, estradiol is commonly formulated with an ester side-chain . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol . A 10 mg dose of estradiol benzoate in emulsion by intramuscular injection is said to have a duration of about 2 to 3 weeks .

Result of Action

The downstream effects of Estradiol Benzoate in the body are similar to those of Estradiol due to its binding to the Estrogen Receptor . These effects include the modulation of various biological functionalities throughout the human life cycle . For instance, it plays significant roles in the female reproductive system, and the normal synthesis and secretion of estrogen are crucial in maintaining the function of tissues and organs .

Biochemical Analysis

Biochemical Properties

Alpha-Estradiol 3-Benzoate has been identified as an inhibitor of HBx, a protein that plays a significant role in the hepatitis B virus (HBV) life cycle and in hepatocyte proliferation and carcinogenesis . The compound interacts with HBx, reducing the production of HBeAg, HBsAg, HBV pgRNA, and HBV DNA in a dose-dependent manner .

Cellular Effects

The effects of this compound on cells are diverse and significant. For instance, it has been found to markedly reduce the production of key components of the hepatitis B virus in HepG2 cells . This suggests that this compound could potentially be used as an anti-HBV agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as HBx . Docking model results revealed that this compound binds to HBx at TRP87 and TRP107 . This binding interaction inhibits the HBx protein and HBV transcription and replication .

Temporal Effects in Laboratory Settings

Its ability to reduce the production of key components of the hepatitis B virus in a dose-dependent manner suggests potential long-term effects on cellular function .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on estradiol benzoate, a closely related compound, has shown that its effects vary with different dosages . For instance, medium-dose treatment increased uterus weight and bone mass and decreased thymus and gonadal fat weights .

Metabolic Pathways

Given its interactions with HBx, it is likely that it plays a role in the metabolic pathways associated with the hepatitis B virus .

Transport and Distribution

Given its molecular interactions with HBx, it is likely that it is transported to sites where HBx is present .

Subcellular Localization

Given its interactions with HBx, it is likely that it localizes to the same subcellular compartments as HBx .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Estradiol 3-benzoate typically involves the esterification of estradiol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the mixture to a temperature of around 60-70°C for several hours to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with heating and stirring mechanisms to ensure uniform mixing and temperature control. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: alpha-Estradiol 3-benzoate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of estradiol and benzoic acid.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water as the solvent.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: Estradiol and benzoic acid.

Oxidation: Various oxidized derivatives of estradiol.

Reduction: Reduced forms of estradiol.

Scientific Research Applications

Chemistry: alpha-Estradiol 3-benzoate is used as a reference standard in analytical chemistry for the quantification and identification of estradiol derivatives in various samples.

Biology: In biological research, this compound is used to study the effects of estrogen on cellular processes, including cell proliferation, differentiation, and apoptosis.

Medicine: The compound is used in hormone replacement therapy for menopausal women, hormone therapy for transgender women, and the treatment of prostate cancer in men. It is also used in veterinary medicine to regulate reproductive cycles in animals.

Industry: In the pharmaceutical industry, this compound is used in the formulation of hormone therapy medications. It is also used in the development of new estrogenic compounds for therapeutic applications .

Comparison with Similar Compounds

Estradiol benzoate: Another ester of estradiol, used in similar therapeutic applications.

Estradiol valerate: An ester of estradiol with a valerate group, used in hormone therapy.

Estradiol cypionate: An ester of estradiol with a cypionate group, used in hormone therapy.

Uniqueness: alpha-Estradiol 3-benzoate is unique due to its specific ester group, which influences its pharmacokinetics and pharmacodynamics. The benzoate ester provides a different release profile and duration of action compared to other estradiol esters, making it suitable for specific therapeutic applications .

Properties

IUPAC Name |

[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/t20-,21-,22+,23-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIFTLBWAOGQBI-ABMICEGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858951 | |

| Record name | alpha-Estradiol 3-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6045-53-0 | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol, 3-benzoate, (17α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6045-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Estradiol 3-benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006045530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Estradiol 3-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10)-triene-3,17α-diol 3-benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-ESTRADIOL 3-BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB090UC9W9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)

![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B52059.png)

![N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B52063.png)